molecular formula C14H24N4O B7509558 N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide

Katalognummer: B7509558
Molekulargewicht: 264.37 g/mol
InChI-Schlüssel: BAXOHNGAWBOBOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels.

Wirkmechanismus

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors work by inhibiting the activity of this compound, an enzyme that breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitors have a number of biochemical and physiological effects. In addition to increasing insulin secretion and lowering blood glucose levels, this compound inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. This compound inhibitors may also have cardioprotective effects, as they have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. However, this compound inhibitors may have variable effects depending on the experimental conditions, and their effects may be confounded by other factors such as diet and exercise.

Zukünftige Richtungen

There are a number of future directions for research on N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the investigation of the long-term effects of this compound inhibitors on beta-cell function and cardiovascular outcomes. Additionally, there is a need for more research on the optimal use of this compound inhibitors in combination with other antidiabetic agents.

Synthesemethoden

The synthesis of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors involves the reaction of a pyrazole-4-carboxamide with a piperidine derivative. For example, this compound can be synthesized by reacting N,N-dimethylpyrazole-4-carboxamide with 1-benzyl-4-(2,2,2-trifluoroethoxy)piperidine.

Wissenschaftliche Forschungsanwendungen

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that this compound inhibitors are effective in improving glycemic control, reducing HbA1c levels, and lowering fasting and postprandial glucose levels. This compound inhibitors have also been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.

Eigenschaften

IUPAC Name

N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-11(2)18-7-5-13(6-8-18)17(4)14(19)12-9-15-16(3)10-12/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOHNGAWBOBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.